molecular formula C25H20ClN5O4 B15033675 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15033675
M. Wt: 489.9 g/mol
InChI Key: ZNSBRMJPBHTYBL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a chlorophenyl group, a methoxy group, and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Incorporation of the Nitro-Pyrazole Moiety: This can be done through a nucleophilic substitution reaction where a nitro-pyrazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals such as pesticides or herbicides.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro-pyrazole moiety may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar pyrazole structure.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with a chlorophenyl and pyrazole moiety.

Uniqueness

3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core, a chlorophenyl group, a methoxy group, and a nitro-pyrazole moiety. This unique structure provides it with distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H20ClN5O4

Molecular Weight

489.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H20ClN5O4/c1-35-23-11-6-16(12-17(23)14-29-15-20(13-27-29)31(33)34)24-28-22-5-3-2-4-21(22)25(32)30(24)19-9-7-18(26)8-10-19/h2-13,15,24,28H,14H2,1H3

InChI Key

ZNSBRMJPBHTYBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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